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molecular formula C8H9NO3 B1296975 Methyl 6-methoxynicotinate CAS No. 26218-80-4

Methyl 6-methoxynicotinate

Cat. No. B1296975
M. Wt: 167.16 g/mol
InChI Key: OVLDWZNVBDRZNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07538117B2

Procedure details

To a solution of methyl-6-methoxynicotinate (1) (650 g, 3.89 mol) in t-butyl methyl ether (hereinafter abbreviated as “MTBE”) (6.5 L) cooled in an ice bath was added sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene, 1.45 kg, 4.67 mol) under a nitrogen atmosphere over a period of 1.3 hours. After stirring for 20 minutes, a 3.5 N aqueous solution of sodium hydroxide (2.6 L) was added to the reaction mixture while keeping the temperature 15° C. or below. The reaction mixture was stirred at 32° C. for 45 minutes and then the organic layer was separated and the aqueous layer was re-extracted with MTBE (2.3 L). The organic layers were combined and concentrated under reduced pressure to dryness, and then toluene (1.3 L) was added to the residue and azeotropic distillation was carried out. Azeotropic distillation with toluene (1.3 L) was repeated three times to give 597 g of the title compound as a pale yellow oil (yield 100%).
Quantity
650 g
Type
reactant
Reaction Step One
Quantity
1.45 kg
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.6 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
100%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[N:6][CH:5]=1.[H-].COCCO[Al+]OCCOC.[Na+].[H-].[OH-].[Na+]>COC(C)(C)C>[CH3:11][O:10][C:7]1[N:6]=[CH:5][C:4]([CH2:3][OH:2])=[CH:9][CH:8]=1 |f:1.2.3.4,5.6|

Inputs

Step One
Name
Quantity
650 g
Type
reactant
Smiles
COC(C1=CN=C(C=C1)OC)=O
Step Two
Name
Quantity
1.45 kg
Type
reactant
Smiles
[H-].COCCO[Al+]OCCOC.[Na+].[H-]
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
2.6 L
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COC(C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
the temperature 15° C. or below
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 32° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was re-extracted with MTBE (2.3 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to dryness
ADDITION
Type
ADDITION
Details
toluene (1.3 L) was added to the residue and azeotropic distillation
DISTILLATION
Type
DISTILLATION
Details
Azeotropic distillation with toluene (1.3 L)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
COC1=CC=C(C=N1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 597 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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